(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2/c1-16(2)14-27(15-17(3)4)32(29,30)20-10-8-19(9-11-20)23(28)25-24-26(6)21-12-7-18(5)13-22(21)31-24/h7-13,16-17H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASFLFKYJIEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known by its CAS number 476320-18-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Properties
The structural formula of the compound is represented as follows:
This structure includes a benzothiazole moiety, which is significant in medicinal chemistry for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Backbone : This is achieved through condensation reactions involving appropriate thioketones and amines.
- Sulfamoylation : The introduction of the N,N-diisobutylsulfamoyl group is performed via nucleophilic substitution.
- Final Coupling : The final product is formed by coupling the sulfamoyl derivative with the benzamide component.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit specific enzymes such as dihydropteroate synthase (DHPS), which plays a crucial role in bacterial folate biosynthesis. Inhibition of DHPS can lead to bactericidal effects by disrupting essential metabolic pathways .
Anticancer Potential
The benzothiazole scaffold is well-documented for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various benzothiazole derivatives against common pathogens. The results showed that compounds structurally related to this compound exhibited potent activity against gram-positive and gram-negative bacteria .
- Inhibition of Cancer Cell Proliferation : Another study investigated the effects of benzothiazole derivatives on human cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds may bind to active sites of enzymes like DHPS, preventing substrate binding and subsequent metabolic reactions.
- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, altering intracellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the benzothiazole nucleus exhibit significant activity against various bacterial and fungal strains. The incorporation of sulfamoyl groups may enhance this activity by improving solubility and bioavailability . -
Antitumor Properties :
The compound has potential applications in oncology due to its structural similarity to known anticancer agents. Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specific assays, such as the MTT assay, have been employed to evaluate the cytotoxic effects of related compounds against various cancer cell lines . -
Anti-inflammatory Effects :
Compounds with benzothiazole structures are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Biological Research Applications
-
Enzyme Inhibition Studies :
The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. For instance, studies on enzyme inhibition can provide insights into its mechanism of action and potential therapeutic benefits in metabolic disorders . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict how (E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with biological targets at the molecular level. These studies help in understanding binding affinities and can guide further modifications to enhance efficacy .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that may include the formation of the benzothiazole core followed by sulfamoylation reactions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), which can lead to the development of more potent derivatives.
Case Studies
-
Anticancer Activity :
A study investigating a series of benzothiazole derivatives demonstrated significant anticancer activity against human cancer cell lines such as MCF-7 and HeLa. The results indicated that modifications on the benzothiazole ring could enhance cytotoxicity . -
Antimicrobial Screening :
Another study focused on evaluating the antimicrobial effects of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural modifications led to improved antimicrobial potency compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues include:
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Shares a benzamide backbone but replaces the diisobutylsulfamoyl and benzothiazole groups with a dioxothiazolidine ring and phenyl group.
N-(Benzothiazol-2-yl)benzenesulfonamide derivatives : Feature a benzothiazole-sulfonamide scaffold but lack the diisobutyl and methyl substituents.
Sunitinib analogs : Tyrosine kinase inhibitors with benzamide or sulfonamide motifs but distinct heterocyclic systems.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The diisobutylsulfamoyl group in the target compound increases logP compared to analogues, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Synthesis : Unlike the EDCl/HOBt-mediated coupling used for ’s compound, the target’s synthesis may require additional steps to introduce the bulky diisobutylsulfamoyl and benzothiazole groups.
Q & A
Q. What are the common synthetic strategies for preparing (E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the benzo[d]thiazole core and sulfamoylbenzamide moiety. For example:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) .
- Sulfamoylation : Reaction of 4-aminobenzamide derivatives with diisobutylsulfamoyl chloride in the presence of a base (e.g., pyridine or EtN) to install the sulfonamide group .
- Imine formation : Condensation of the thiazole-2-amine intermediate with a substituted benzaldehyde under acidic or thermal conditions to stabilize the (E)-configuration .
Characterization of intermediates via H/C NMR and HRMS is critical for tracking structural fidelity .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and tautomeric states (e.g., distinguishing between thiazole and thiazoline forms) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous thiazole-imine derivatives .
- HPLC-Purity Analysis : Ensures >95% purity for biological testing, particularly when tautomerism complicates UV-based quantification .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer :
- In vitro assays :
- Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, using ATP/NADH-coupled detection .
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out vehicle interference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry for precise control of exothermic imine-forming steps .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-sulfonated species), guiding reagent stoichiometry adjustments .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes racemization in imine formation .
Q. How can tautomeric equilibria in the benzo[d]thiazol-2(3H)-ylidene moiety impact structural analysis?
- Methodological Answer :
- Dynamic NMR : Variable-temperature H NMR (e.g., 25–80°C) detects coalescence of proton signals, indicating tautomerization rates .
- Computational modeling : DFT calculations (e.g., Gaussian) predict energetically favored tautomers and guide spectral assignments .
- Isotopic labeling : N-labeled analogs simplify NMR interpretation by reducing signal splitting .
Q. What mechanistic approaches are used to study this compound's biological activity?
- Methodological Answer :
- Target identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) or siRNA screening to pinpoint interacting proteins .
- Mode of action : Flow cytometry for apoptosis/necrosis profiling or Western blotting for pathway markers (e.g., caspase-3 cleavage) .
- Resistance studies : Generate drug-tolerant cell lines via gradual dose escalation and perform whole-exome sequencing to identify mutations .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) using tools like PRISMA. notes trifluoromethyl groups enhancing metabolic stability, which may explain potency variations in vivo vs. in vitro .
- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Synthesize derivatives (e.g., replacing diisobutylsulfamoyl with methylsulfonamide) to isolate contributions of specific substituents .
Q. What strategies address solubility and stability challenges in formulation?
- Methodological Answer :
- Salt formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl for amine-containing analogs) .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion, as demonstrated for hydrophobic thiazole derivatives .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes; monitor degradation via UPLC-MS to identify instability hotspots (e.g., sulfonamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
